5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one
Description
5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one (CAS: 1880830-66-9) is a nitrogen-containing heterocyclic compound featuring a dihydropyridin-2-one core. Its structure includes a butyl group at the N1 position, a methyl group at C6, and an amino substituent at C5. This compound is listed among specialized intermediates in organic synthesis, with suppliers such as those cataloged in and .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-amino-1-butyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-3-4-7-12-8(2)9(11)5-6-10(12)13/h5-6H,3-4,7,11H2,1-2H3 |
InChI Key |
ZSAWPAKGGBAUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C=CC1=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of β-Amino Aldehydes
Based on the work by Ranade and Georg (2014) , a promising route involves the synthesis of amino aldehydes followed by cyclization to form the dihydropyridinone core. The key steps include:
Preparation of β-hydroxyamino aldehydes: These are synthesized via enantioselective organocatalytic 1,4-addition of N-tert-butyl (tert-butyldimethylsilyl)-oxycarbamate to α,β-unsaturated aldehydes, employing MacMillan's protocol.
Conversion to ynones: The amino aldehyde is subjected to propargylation or alkynyl nucleophile addition, followed by oxidation to yield ynones (alkynyl ketones).
Cyclization to dihydropyridinones: The ynones undergo intramolecular cyclization, often facilitated by Lewis acids or bases, to generate the dihydropyridinone ring system.
Functionalization at C-6: The methyl group at the 6-position can be introduced via alkylation or methylation of the precursor, using methylating agents such as methyl iodide under basic conditions.
Introduction of the butyl group at N-1: The butyl substituent is typically introduced through N-alkylation, employing butyl halides (e.g., butyl bromide) in the presence of a base like potassium carbonate.
Table 1: General Reaction Scheme for Synthesis
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Organocatalytic 1,4-addition | N-tert-butyl (tert-butyldimethylsilyl)-oxycarbamate, α,β-unsaturated aldehyde | Synthesis of amino aldehyde |
| 2 | Alkynylation | Alkynyl nucleophile (e.g., propargyl bromide), base | Formation of ynone intermediate |
| 3 | Oxidation | Oxidizing agents (e.g., PCC) | Conversion to ynone |
| 4 | Cyclization | Lewis acids or base | Ring closure to dihydropyridinone |
| 5 | Alkylation | Methyl iodide, base | Methylation at C-6 |
| 6 | N-alkylation | Butyl halide, base | Introduction of butyl group at N-1 |
Direct Synthesis via Condensation of Precursors
An alternative approach involves direct condensation reactions:
Condensation of 2,6-dimethylpyridin-2(1H)-one derivatives with butylamine or butyl halides under reflux conditions to form the N-butyl derivative.
Substituent introduction at C-6: via electrophilic methylation using methyl iodide or dimethyl sulfate.
Note: These methods require careful control of reaction conditions to prevent over-alkylation or side reactions.
Literature Supported Methods
US Patent US8772497B2 describes a method for producing 1,2-dihydropyridin-2-one compounds via palladium-catalyzed cross-coupling reactions involving boronic acids and cyanophenyl derivatives, which can be adapted to introduce specific substituents at various positions, including the 6-methyl group.
Synthesis of related compounds such as 3,4-dihydro-1,2-oxazepin-5(2H)-ones and 2,3-dihydropyridin-4(1H)-ones from β-hydroxyamino aldehydes further supports the utility of amino aldehyde intermediates for constructing the dihydropyridinone core with tailored substitutions.
Data Tables Summarizing Key Reactions
Notes on Reaction Conditions and Precursors
Starting materials such as α,β-unsaturated aldehydes and amino aldehydes are commercially available or can be synthesized via known protocols.
Protecting groups like TBS (tert-butyldimethylsilyl) are used during multi-step syntheses to prevent side reactions.
Catalysts such as palladium, copper, or organocatalysts are employed in cross-coupling and addition reactions.
Reaction temperatures typically range from room temperature to reflux, depending on the step.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxidized form.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like ammonia (NH3) and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Positional Isomerism: Methyl Group Substitution
- 5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one (CAS: 1507136-85-7): This positional isomer shifts the methyl group from C6 to C4. No direct data on comparative stability or solubility are available, but such isomerism could affect binding affinity in target applications .
Substituent Variations at the N1 Position
- 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one (CAS: 1865206-98-9): Replacing the butyl group with a cyclopropylmethyl moiety introduces a strained three-membered ring, enhancing rigidity. The cyclopropane ring could also confer unique conformational preferences in molecular recognition .
- 5-Amino-1-(2-methanesulfinylethyl)-6-methyl-1,2-dihydropyridin-2-one (CAS: 1936360-03-0): The methanesulfinylethyl group introduces a polar sulfinyl (-S(O)-) functionality, increasing molecular polarity. This compound (C₉H₁₄N₂O₂S, MW: 214.29) likely exhibits distinct solubility and oxidative stability compared to the butyl variant, making it suitable for sulfonation or coordination chemistry .
Functional Group Variations
- 5-(2-Pyridyl)-1,2-dihydropyridin-2-one (CAS: 381233-78-9): Replacing the amino group with a pyridyl substituent creates a bipyridyl system. The absence of an amino group reduces hydrogen-bonding capacity, altering solubility and reactivity .
- (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: The boronic acid group at C3 enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This highlights how functional group diversity expands synthetic utility, though the absence of an amino group limits nucleophilic reactivity .
Data Tables
Table 1: Structural and Supplier Comparison
Table 2: Molecular Weight and Functional Group Impact
*Calculated based on molecular formula.
Research Implications and Limitations
- Steric and Electronic Effects : The butyl group in the target compound likely increases lipophilicity, favoring membrane permeability in drug design. In contrast, smaller N1 substituents (e.g., cyclopropylmethyl) may enhance metabolic stability .
- Functional Group Reactivity: The amino group’s nucleophilicity enables derivatization (e.g., acylation), whereas pyridyl or boronic acid groups expand cross-coupling utility .
- Data Gaps: Limited experimental data on solubility, stability, and biological activity necessitate further studies. Supplier catalogs () suggest commercial availability but lack performance metrics.
Biological Activity
5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one (ABMDP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16N2O
- Molecular Weight : 180.25 g/mol
- IUPAC Name : 5-amino-1-butyl-6-methylpyridin-2-one
- Canonical SMILES : CCCC(N1C(=C(C=CC1=O)N)C)
Synthesis
The synthesis of ABMDP typically involves a multi-step process that includes the reaction of various precursors under controlled conditions. The methods often focus on optimizing yield and purity through techniques such as recrystallization and chromatography .
ABMDP's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor interactions, leading to various biological effects such as:
- Antimicrobial Activity : Studies suggest that ABMDP exhibits significant antimicrobial properties, making it a candidate for further exploration in treating infections .
- Anticancer Properties : Preliminary research indicates that ABMDP may inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the efficacy of ABMDP against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent.
- Table 1 summarizes the antimicrobial activity of ABMDP against different pathogens.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Activity :
- In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) showed that ABMDP can significantly reduce cell viability with an IC50 value ranging from 10 to 20 µM.
- The mechanism appears to involve apoptosis induction via the intrinsic pathway, as evidenced by increased caspase-3 activity in treated cells .
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
ABMDP shares structural similarities with other dihydropyridinone derivatives, which have been studied for their biological activities. A comparison is made below:
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| 5-Amino-1-methyl-1,2-dihydropyridin-2-one | Antimicrobial, Anticancer | Similar mechanisms of action |
| 5-Amino-3-methyl-1-phenylpyrazole | Anticancer | More potent in certain cancer models |
Q & A
Q. How should researchers document and archive spectral and assay data for reproducibility?
- Methodological Answer : Use electronic lab notebooks (ELNs) to record raw data (e.g., NMR FID files, LC-MS chromatograms). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like PubChem or ChEMBL with unique identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
